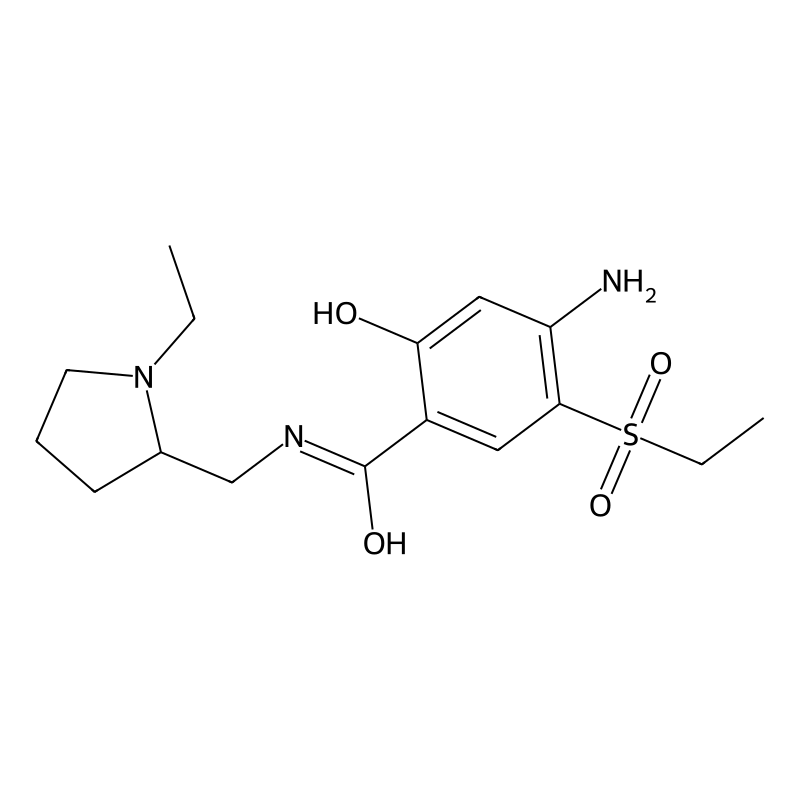

Amisulpride Impurity B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Potential Application in Understanding Amisulpride Degradation

Amisulpride Impurity B may be a valuable tool in scientific research for understanding how Amisulpride degrades over time. Stability studies are crucial for ensuring the quality and efficacy of pharmaceutical drugs. By studying the formation and properties of Amisulpride Impurity B, researchers can gain insights into the degradation pathways of Amisulpride itself. This information can be used to improve storage conditions, optimize drug formulations, and ensure the shelf life of Amisulpride medications [].

Potential Application in Developing Analytical Methods

The presence of impurities can affect the quality and safety of a drug product. Therefore, developing accurate and reliable methods for detecting and quantifying impurities is essential in pharmaceutical analysis. Amisulpride Impurity B can serve as a reference standard for developing analytical methods specific to this impurity. These methods can then be used to ensure that Amisulpride medications meet regulatory purity requirements [].

Amisulpride Impurity B is a chemical compound that serves as an impurity in the synthesis of amisulpride, a benzamide derivative primarily used as an antipsychotic medication. The chemical structure of Amisulpride Impurity B can be represented by the formula and is identified by the CAS number 148516-54-5. Its presence is significant in pharmaceutical formulations as it can affect the quality and efficacy of the main drug, amisulpride. Understanding its properties, synthesis, and biological activity is crucial for ensuring the safety and effectiveness of amisulpride in therapeutic applications.

- Oxidation: This reaction often involves the introduction of oxygen or removal of hydrogen to modify the compound's structure.

- Reduction: This process entails gaining electrons or hydrogen, affecting the compound's reactivity.

- Substitution: Involves replacing one atom or group in the molecule with another, which can alter its biological activity.

These reactions are facilitated by common reagents such as oxidizing agents, reducing agents, and nucleophiles .

Amisulpride itself is known for its selective antagonism at dopamine D2 and D3 receptors, contributing to its antipsychotic effects. While Amisulpride Impurity B does not have well-documented pharmacological activity on its own, impurities in pharmaceuticals can sometimes exhibit unexpected biological effects. Therefore, understanding the biological profile of impurities like Amisulpride Impurity B is essential for assessing their impact on drug safety and efficacy .

The synthesis of Amisulpride Impurity B typically involves a self-condensation reaction of precursor compounds under specific conditions. The general method includes:

- Condensation Reaction: The precursor compound undergoes a self-condensation reaction in the presence of a condensing agent (such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and an activating agent (like 4-Dimethylaminopyridine).

- Temperature Control: The reaction is carried out at temperatures ranging from 10°C to 70°C.

- Purification: Post-reaction, the crude product is purified through crystallization techniques involving solvents like ethyl acetate .

This method ensures high yield and purity of Amisulpride Impurity B, making it suitable for use in quality control processes for amisulpride formulations.

Amisulpride Impurity B has several applications in pharmaceutical science:

- Quality Control: It serves as a reference standard for detecting and quantifying impurities in amisulpride formulations.

- Stability Studies: Used in forced degradation studies to understand the stability profile of amisulpride under various conditions .

- Research: Investigated for its potential effects on drug metabolism and pharmacokinetics when present alongside amisulpride.

Interaction studies involving Amisulpride Impurity B primarily focus on its role in amisulpride formulations. These studies assess how impurities affect:

- Drug Efficacy: Understanding whether impurities enhance or inhibit the therapeutic effects of amisulpride.

- Safety Profiles: Evaluating if impurities contribute to adverse effects or alter pharmacokinetic parameters such as absorption and elimination .

Such studies are vital for ensuring patient safety and optimizing therapeutic outcomes.

Amisulpride Impurity B shares similarities with several other compounds within the benzamide class and related antipsychotic agents. A comparison highlights its unique aspects:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Amisulpride | Benzamide derivative | Dopamine D2/D3 antagonist | Primary therapeutic agent |

| Sulpiride | Similar benzamide structure | Dopamine receptor antagonist | Different receptor selectivity |

| Clozapine | Tricyclic structure | Broad-spectrum antipsychotic | Unique efficacy profile against schizophrenia |

| Olanzapine | Thienobenzodiazepine derivative | Serotonin-dopamine antagonist | Multi-receptor activity |

Structural Characteristics

Amisulpride Impurity B exhibits a molecular formula of C₁₆H₂₅N₃O₄S and a molecular weight of 355.5 g/mol. Its structure features:

- A benzamide core with hydroxyl and ethylsulfonyl substituents at positions 2 and 5, respectively.

- A pyrrolidine side chain substituted with an ethyl group at position 1 and a methylamino group at position 2.

- A stereogenic center at the pyrrolidine carbon (2RS configuration), contributing to its chirality.

Key Chemical Identifiers

Synonyms and Related Compounds

- DesMethyl Amisulpride: A structural analog differing by the absence of a methyl group at the pyrrolidine nitrogen.

- Amisulpride N-Oxide (Impurity F): An oxidation product of amisulpride with a distinct pyrrolidine N-oxide moiety.

Regulatory Significance in Pharmaceutical Quality Control

ICH Guidelines and Impurity Qualification

Amisulpride Impurity B falls under the purview of ICH Q3A(R2) and Q3B(R2) guidelines, which mandate the identification and qualification of impurities in drug substances and products. Key regulatory thresholds include:

ICH Q3A Identification and Qualification Thresholds

Role in Analytical Method Development

Amisulpride Impurity B serves as a reference standard for validating analytical methods, including:

- HPLC-UV/PDA: Used to resolve impurities from amisulpride, with a retention time of ~32.45 minutes under optimized conditions.

- LC-MS/MS: Employs high-resolution mass spectrometry for structural elucidation and quantification.

Regulatory Documentation Requirements

- Batch Reporting: Quantitative data for impurities exceeding the reporting threshold (e.g., 0.05% for MDD >2g/day).

- Specification Limits: Derived from stability studies and manufacturing process capability, with acceptance criteria ≤ identification threshold for unspecified impurities.

Role in Amisulpride Manufacturing and Stability Profiling

Synthesis Pathways and Impurity Formation

Amisulpride Impurity B arises during the methylation and sulfonylation steps of amisulpride synthesis. A notable method involves:

- Self-condensation of 4-amino-2-methoxy-5-thiocyanatobenzoyl derivatives under acidic conditions.

- Oxidation of ethylthio intermediates to ethylsulfonyl groups using agents like sodium tungstate or ammonium molybdate.

Critical Reaction Parameters

Stability Profiling and Degradation Pathways

Amisulpride Impurity B is a degradation product under oxidative stress. Key stability studies reveal:

Degradation Conditions and Outcomes

Pharmacopeial Testing

The European Pharmacopoeia employs Amisulpride Impurity B as a reference substance for validating related substance tests, with acceptance criteria ≤0.5% relative to amisulpride.

Mechanistic Routes for Impurity Formation

Amisulpride Impurity B formation occurs through several distinct mechanistic pathways, each representing a deviation from the intended synthetic route [10]. The primary mechanism involves the demethylation of the methoxy group at the 2-position of the benzamide ring, converting it to a hydroxyl group [7] [11]. This transformation can occur through both enzymatic and non-enzymatic processes.

The demethylation process represents the most significant route to Amisulpride Impurity B formation [11] [12]. Under metabolic conditions, cytochrome P450 enzymes can catalyze the oxidative demethylation of amisulpride, resulting in the formation of the hydroxylated impurity [12]. This mechanism is particularly relevant in biological systems where amisulpride undergoes biotransformation [13] [12].

Non-enzymatic demethylation can occur under specific chemical conditions, particularly in the presence of strong acids or bases [14] [10]. Hydrolysis of the methoxy group through nucleophilic substitution represents another important pathway. Under aqueous conditions with elevated pH, hydroxide ions can attack the methoxy carbon, leading to displacement of the methyl group and formation of the corresponding hydroxyl derivative [15] [10].

During the synthetic process, incomplete methylation of the starting 4-aminosalicylic acid can result in the direct formation of impurity-containing intermediates [5] [15]. If the methylation reaction does not proceed to completion, unreacted hydroxyl groups remain available for subsequent synthetic transformations, ultimately leading to Amisulpride Impurity B in the final product [9] [10].

Side reactions during the amide coupling step can also contribute to impurity formation [8] [10]. Non-optimal coupling conditions, including inappropriate pH, temperature, or reagent ratios, can favor alternative reaction pathways that produce the hydroxylated impurity [9] [10]. The presence of water or protic solvents during coupling reactions can facilitate hydrolysis reactions that convert methoxy groups to hydroxyl groups.

| Formation Mechanism | Chemical Process | Formation Conditions |

|---|---|---|

| Demethylation of amisulpride | O-demethylation of 2-methoxy group to hydroxyl | Metabolic processes, elevated temperature |

| Incomplete methylation during synthesis | Partial conversion during methylation step | Insufficient methyl donor, low conversion |

| Hydrolysis of methoxy group | Nucleophilic substitution by water/hydroxide | Aqueous conditions, high pH |

| Side reaction during amide coupling | Competing reaction pathways | Non-optimal coupling conditions |

| Degradation under basic conditions | Base-catalyzed hydrolysis | pH > 8, elevated temperature |

| Process-related contamination | Carry-over from synthetic intermediates | Incomplete purification |

The formation of Amisulpride Impurity B can also result from degradation processes that occur during storage or formulation [9] [16]. Photodegradation studies have demonstrated that amisulpride is susceptible to ultraviolet light-induced decomposition, which can produce multiple degradation products including the hydroxylated impurity [16]. Stress testing under various conditions, including acidic, basic, oxidative, and thermal stress, has revealed specific pathways that lead to impurity formation [14] [17].

Process-related contamination represents another source of Amisulpride Impurity B [9] [10]. Incomplete purification of synthetic intermediates or cross-contamination between reaction vessels can introduce impurity-containing materials into the final product [9]. Carry-over of unreacted starting materials or intermediates that contain hydroxyl groups can contribute to the overall impurity profile [10].

Optimization Strategies for Impurity Minimization

Effective control of Amisulpride Impurity B formation requires comprehensive optimization strategies that address both synthetic process parameters and analytical monitoring approaches [9] [18]. Process optimization represents the primary line of defense against impurity formation, focusing on controlling reaction conditions that favor the desired product while minimizing side reactions.

pH control during synthesis emerges as a critical factor in impurity minimization [1] [4]. Maintaining optimal pH conditions, particularly during the amide coupling step, prevents base-catalyzed hydrolysis reactions that can convert methoxy groups to hydroxyl groups [8] [10]. The recommended pH range for amide coupling reactions is 4-6, which provides sufficient activation of the carboxylic acid while avoiding excessive basicity that promotes unwanted side reactions [8] [9].

Temperature optimization plays an equally important role in controlling impurity formation [1] [3]. The oxidation step, which converts ethylthio groups to ethylsulfonyl groups, should be conducted at temperatures not exceeding 70°C to prevent thermal degradation and side reactions [1] [4]. Lower temperatures generally favor selective oxidation while minimizing the formation of degradation products [3] [9].

Reaction time optimization represents another crucial parameter in impurity control [9] [10]. Extended reaction times can lead to over-reaction and the formation of degradation products, while insufficient reaction times may result in incomplete conversion and the presence of unreacted intermediates [8] [10]. Kinetic studies and real-time monitoring help establish optimal reaction durations for each synthetic step [9].

Analytical control strategies provide essential support for process optimization through continuous monitoring of impurity levels [9] [17]. High-performance liquid chromatography represents the primary analytical technique for monitoring Amisulpride Impurity B, with validated methods capable of detecting impurity levels below 0.1% [14] [17]. Modern analytical approaches include ultra-high-performance liquid chromatography coupled with mass spectrometry detection, which provides enhanced sensitivity and specificity for impurity detection [19] [20].

Method development for impurity analysis requires careful optimization of chromatographic conditions to achieve adequate separation between amisulpride and its impurities [14] [21]. Reverse-phase liquid chromatography using C18 columns with mobile phases containing acetonitrile and phosphate buffers has proven effective for routine impurity monitoring [17] [22]. Detection wavelengths around 257-280 nm provide optimal sensitivity for both the active pharmaceutical ingredient and its related impurities [17] [21].

| Strategy Category | Specific Method | Target Specification |

|---|---|---|

| Process Control | pH optimization during synthesis | Maintain pH 4-6 during coupling |

| Process Control | Temperature control | Keep temperature ≤70°C for oxidation |

| Process Control | Reaction time optimization | Optimize reaction time to minimize side products |

| Analytical Control | HPLC monitoring | Monitor impurity levels <0.1% |

| Analytical Control | Mass spectrometry detection | Detect impurities at ng/mL levels |

| Purification | Column chromatography | Achieve >99% purity |

| Purification | Recrystallization | Reduce impurity content by 90%+ |

| Storage Conditions | Cold storage (2-8°C) | Prevent degradation during storage |

Purification strategies represent the final line of defense against impurity contamination [9] [10]. Column chromatography using silica gel or reverse-phase stationary phases can effectively separate Amisulpride Impurity B from the desired product [9]. Recrystallization from appropriate solvent systems provides an additional purification step that can significantly reduce impurity content [23] [10].

Storage condition optimization prevents post-synthesis impurity formation through degradation processes [9] [16]. Cold storage at 2-8°C significantly reduces the rate of chemical degradation and helps maintain product purity during extended storage periods [24] [23]. Protection from light exposure prevents photodegradation reactions that can produce hydroxylated impurities [16].

Quality control measures include the implementation of stability-indicating analytical methods that can detect and quantify Amisulpride Impurity B in the presence of other degradation products [17] [19]. These methods undergo rigorous validation to ensure accuracy, precision, and specificity according to International Council for Harmonisation guidelines [9] [17].

Process analytical technology integration enables real-time monitoring of impurity formation during synthesis, allowing for immediate corrective actions when impurity levels exceed acceptable limits [9]. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry, provide detailed structural information for impurity identification and mechanism elucidation [10] [20].